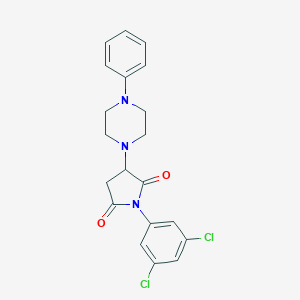

1-(3,5-Dichlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

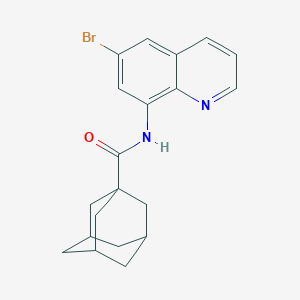

1-(3,5-Dichlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione, also known as 3,5-DCPP, is a synthetic compound that has recently been studied for its potential applications in scientific research. 3,5-DCPP is a derivative of the piperazine family of compounds and is composed of two nitrogen atoms, two chlorine atoms, and a phenyl ring. It is an organic compound that has been studied for its ability to act as an agonist at certain serotonin receptors.

Aplicaciones Científicas De Investigación

Versatility in Drug Discovery

Pyrrolidine-2,5-dione, as part of the compound's structure, is a versatile scaffold in medicinal chemistry, used to create bioactive molecules with target selectivity. This scaffold allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and contributes to the stereochemistry and three-dimensional (3D) coverage of the molecule. Studies have shown that compounds featuring the pyrrolidine ring and its derivatives, including pyrrolizines and pyrrolidine-2,5-diones, exhibit various biological activities and can lead to novel drug candidates with different biological profiles. The ability to manipulate the stereogenicity of carbons in the pyrrolidine ring can result in different biological profiles due to varied binding modes to enantioselective proteins, highlighting its potential in the design of new therapeutics (Petri et al., 2021).

Synthesis and Reactivity

The synthesis and reactivity of compounds like diketopyrrolopyrroles, which are closely related to pyrrolidine-2,5-diones, have been extensively reviewed. These compounds are widely used as dyes in various applications, including high-quality pigments and fluorescence imaging. The synthesis methodologies and their relationship with the structure and optical properties of these compounds have been critically compared, offering insights into their broad utility and the potential for the creation of novel materials or therapeutic agents (Grzybowski & Gryko, 2015).

Bioavailability and Pharmacokinetics

A key precursor for medicinal and pharmaceutical industries, the pyranopyrimidine core, which shares synthetic similarities with pyrrolidine-2,5-diones, offers insights into broader synthetic applications and bioavailability. The review of synthetic pathways and the application of hybrid catalysts for the development of pyranopyrimidine scaffolds showcases the innovation in drug synthesis, emphasizing the role of structure in determining biological activity and potential therapeutic applications (Parmar et al., 2023).

Potential Therapeutic Applications

The exploration of phenylpiperazine derivatives, which are structurally related to the compound , has led to the identification of several drugs for treating CNS disorders. The N-dealkylation of arylpiperazine derivatives and their metabolism shed light on the pharmacological actions and potential therapeutic applications of these compounds, offering a perspective on the versatility and utility of the phenylpiperazine subunit in drug development (Caccia, 2007).

Propiedades

IUPAC Name |

1-(3,5-dichlorophenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2N3O2/c21-14-10-15(22)12-17(11-14)25-19(26)13-18(20(25)27)24-8-6-23(7-9-24)16-4-2-1-3-5-16/h1-5,10-12,18H,6-9,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKHZYOKLQZSDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(2-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B392863.png)

![4-methyl-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3,5-dinitrobenzamide](/img/structure/B392864.png)

![4-[(3,4-dichloroanilino)methylene]-2-{4-nitrophenyl}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B392866.png)

![4-[(Z)-1-(3-chloro-2-methylanilino)methylidene]-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-one](/img/structure/B392870.png)

![2-(4-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-4-oxo-4H-3,1-benzoxazin-6-yl]methyl}-4H-3,1-benzoxazin-4-one](/img/structure/B392871.png)

![1,8-Dibromo-17-(prop-2-en-1-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B392872.png)

![methyl 4-[(2-(2-chloro-5-iodophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B392876.png)

![2-[3-Amino-2-(4-bromobenzoyl)-4,6-dimethylthieno[2,3-b]pyridin-5-yl]-1-(4-bromophenyl)ethanone](/img/structure/B392877.png)

![4-[3-(benzyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B392879.png)

![N-[4-[4-(diethylamino)benzylidene]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B392886.png)